2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene
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Overview
Description
2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5FINO3 and a molecular weight of 297.02 g/mol . It is characterized by the presence of fluorine, iodine, methoxy, and nitro functional groups attached to a benzene ring. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the nitration of 4-iodo-1-methoxybenzene to introduce the nitro group, followed by fluorination to replace a hydrogen atom with a fluorine atom . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and fluorinating agents such as Selectfluor for the fluorination step . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups like nitro and fluorine affects the electron density on the benzene ring, making it more reactive towards nucleophiles and electrophiles . The compound can form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene can be compared with similar compounds such as:
2-Fluoro-4-methoxy-1-nitrobenzene: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Iodo-1-methoxy-2-nitrobenzene: Lacks the fluorine substituent, affecting its electronic properties and reactivity.
2-Fluoro-4-iodo-1-methoxybenzene: Lacks the nitro group, making it less reactive towards reduction reactions.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of multiple functional groups.
Properties
IUPAC Name |
3-fluoro-1-iodo-4-methoxy-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO3/c1-13-5-3-2-4(9)7(6(5)8)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOCXDDFPRUBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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